

RHC 80267: A Technical Guide to a Diacylglycerol Lipase Inhibitor

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Compound of Interest

Compound Name: RHC 80267

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Abstract

RHC 80267 is a chemical probe widely utilized in biomedical research as an inhibitor of diacylglycerol (DAG) lipase. This technical guide provides an in-depth overview of **RHC 80267**, including its chemical properties, mechanism of action, and its effects on various signaling pathways. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative data are presented to support its application in research and drug development.

Chemical Properties and Identification

RHC 80267, also known as U-57908, is a synthetic molecule that acts as a potent inhibitor of diacylglycerol lipase.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	83654-05-1	[2]
Molecular Formula	C ₂₀ H ₃₄ N ₄ O ₄	
Molecular Weight	394.51 g/mol	
IUPAC Name	(cyclohexylideneamino) N-[6- [(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate	
Synonyms	1,6-bis(Cyclohexyloximinocarbonyl amino)hexane, U-57908	[3]
Appearance	White solid	
Purity	≥98% (HPLC)	
Solubility	Soluble in DMSO (to 50 mM) and ethanol (to 50 mM).	

Mechanism of Action and Biological Activity

RHC 80267 is primarily characterized as a selective inhibitor of diacylglycerol (DAG) lipase.[1] DAG lipase is a crucial enzyme in the endocannabinoid signaling pathway, responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] By inhibiting DAG lipase, **RHC 80267** effectively reduces the cellular levels of 2-AG.

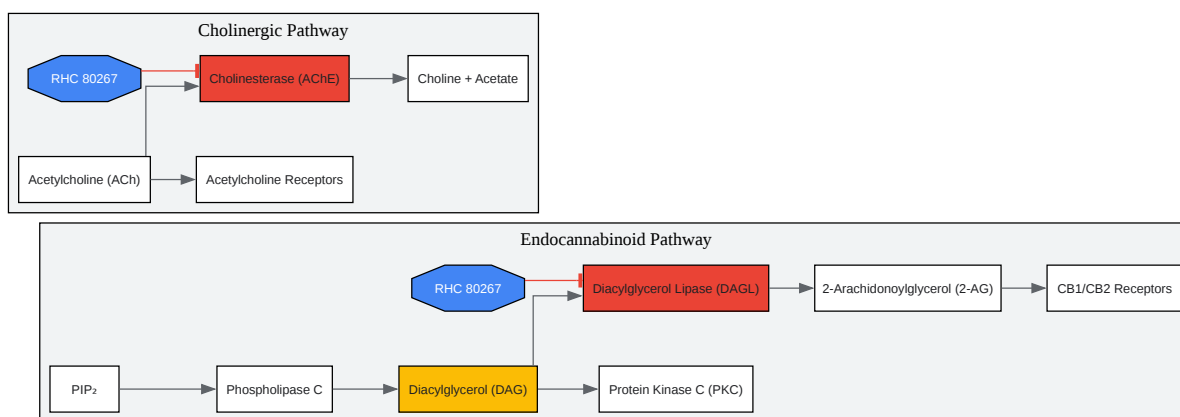
Beyond its primary target, **RHC 80267** has been shown to exhibit inhibitory activity against other enzymes, most notably cholinesterase.[1][5][6] This off-target activity is significant and should be considered when interpreting experimental results. **RHC 80267** has also been reported to weakly inhibit phospholipase C and A2.

The inhibitory activities of **RHC 80267** are summarized in the table below.

Target	Organism/Tissue	IC ₅₀	Reference
Diacylglycerol Lipase	Canine Platelets	4 μ M	[1][2]
Diacylglycerol Lipase	Rat Cardiac Myocytes	1.1 μ M	
Cholinesterase	Brain Homogenate	4 μ M	[5][6]

Signaling Pathways

The primary signaling pathway affected by **RHC 80267** is the endocannabinoid system due to its inhibition of 2-AG synthesis. This has downstream effects on cannabinoid receptor (CB1 and CB2) activation. Furthermore, the accumulation of DAG, the substrate for DAG lipase, can lead to the activation of protein kinase C (PKC), a key signaling molecule involved in numerous cellular processes.[7] Its inhibition of cholinesterase also directly impacts cholinergic signaling by increasing the synaptic levels of acetylcholine.



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Figure 1: RHC 80267 Signaling Pathways

Experimental Protocols

Diacylglycerol Lipase Activity Assay (Radio-TLC Method)

This protocol is adapted from the method described by Sutherland and Amin (1982).

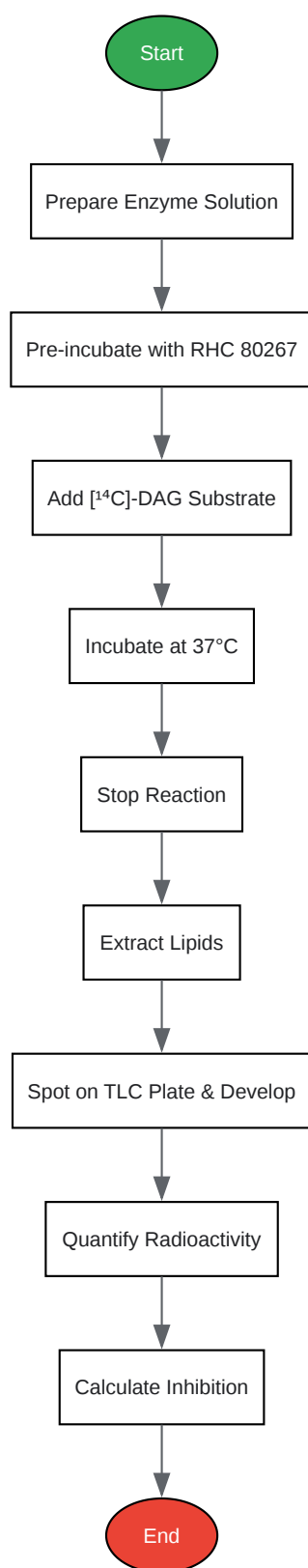
Materials:

- [^{14}C]-labeled diacylglycerol substrate
- Enzyme preparation (e.g., platelet microsomes)
- **RHC 80267**
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- Quenching solution (e.g., chloroform/methanol mixture)
- Thin-layer chromatography (TLC) plates
- TLC developing solvent
- Phosphorimager or scintillation counter

Procedure:

- Prepare the enzyme solution in the assay buffer.
- Pre-incubate the enzyme preparation with various concentrations of **RHC 80267** or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the reaction by adding the [^{14}C]-labeled diacylglycerol substrate.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding the quenching solution.

- Extract the lipids into the organic phase.
- Spot the extracted lipids onto a TLC plate.
- Develop the TLC plate using an appropriate solvent system to separate the substrate from the product (monoacylglycerol and free fatty acid).
- Visualize and quantify the radiolabeled spots using a phosphorimager or by scraping the spots and performing scintillation counting.
- Calculate the percentage of substrate hydrolyzed and determine the inhibitory effect of **RHC 80267**.



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Figure 2: DAGL Assay Workflow

Cholinesterase Inhibition Assay (Ellman's Method)

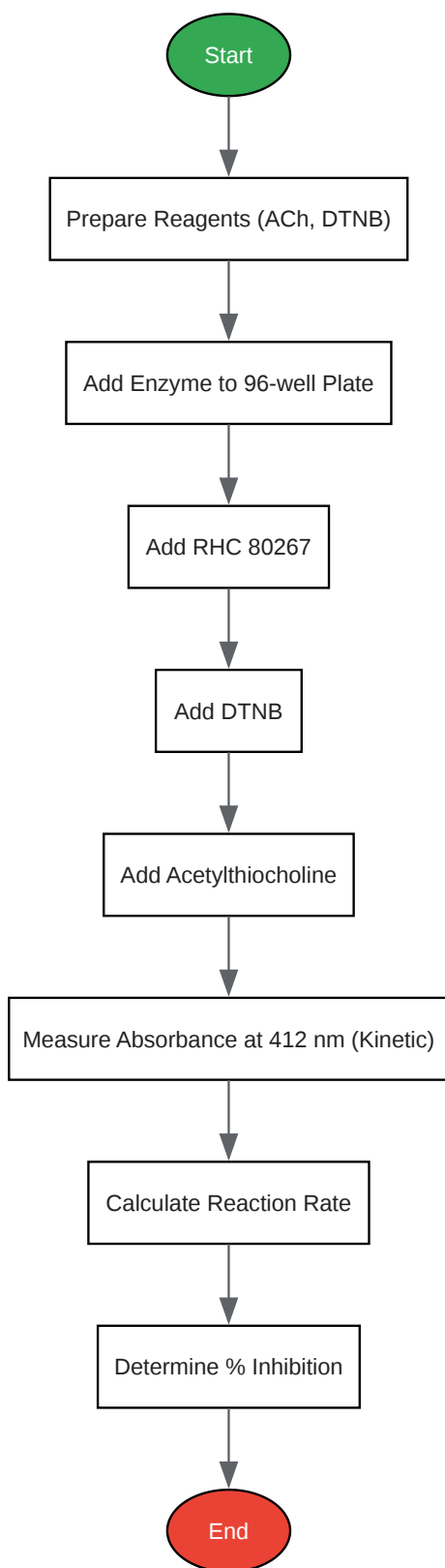
This protocol is based on the method described by Ghisdal et al. (2005).^[6]

Materials:

- Acetylthiocholine (substrate)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Enzyme source (e.g., brain homogenate)
- **RHC 80267**
- Phosphate buffer (pH 8.0)
- Microplate reader

Procedure:

- Prepare solutions of acetylthiocholine and DTNB in the phosphate buffer.
- In a 96-well plate, add the enzyme preparation.
- Add various concentrations of **RHC 80267** or vehicle control to the wells containing the enzyme.
- Pre-incubate for a short period at room temperature.
- Add the DTNB solution to all wells.
- Initiate the reaction by adding the acetylthiocholine substrate.
- Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at room temperature.^[8]
- The rate of the reaction is determined by the change in absorbance over time.
- Calculate the percentage of inhibition of cholinesterase activity by **RHC 80267**.



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Figure 3: AChE Assay Workflow

Applications in Research

RHC 80267 has been instrumental in elucidating the role of the endocannabinoid system in various physiological and pathological processes. For instance, it has been used to demonstrate the involvement of 2-AG in synaptic plasticity, neuroinflammation, and pain perception.[4] Studies have also utilized **RHC 80267** to investigate the impact of DAG lipase inhibition on oligodendrocyte differentiation and insulin secretion.[9] Furthermore, its effects on acetylcholine-evoked smooth muscle relaxation have been explored, highlighting its dual action on both the endocannabinoid and cholinergic systems.[6]

Conclusion

RHC 80267 is a valuable pharmacological tool for studying the diacylglycerol lipase-mediated signaling pathways. Its well-characterized inhibitory profile against DAG lipase, coupled with its known off-target effects on cholinesterase, provides a complex yet informative probe for cellular signaling research. The data and protocols presented in this guide are intended to facilitate the effective use of **RHC 80267** in advancing our understanding of the intricate roles of the endocannabinoid and cholinergic systems in health and disease. Researchers should, however, always consider its dual inhibitory nature when designing experiments and interpreting results.

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